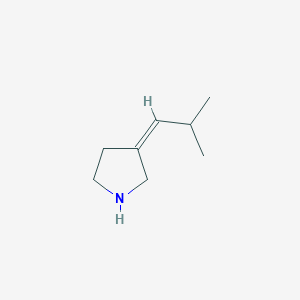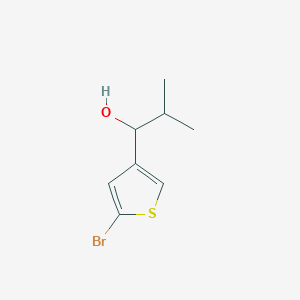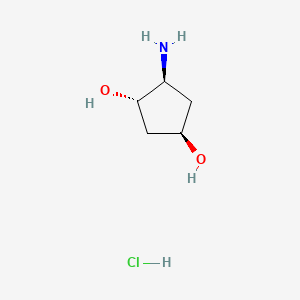![molecular formula C20H22F2N10O12P2 B13438120 2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclic diguanylate monophosphate fluorinated, also known as c-di-GMP fluorinated, is a synthetic analog of cyclic diguanylate monophosphate. Cyclic diguanylate monophosphate is a bacterial second messenger that plays a crucial role in various cellular processes. The fluorinated version of cyclic diguanylate monophosphate incorporates fluorine atoms at specific positions, which enhances its stability and biological activity. This compound is known for its potent immunostimulant properties in mammals, making it a valuable tool in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclic diguanylate monophosphate fluorinated is synthesized by incorporating fluorine atoms into the cyclic diguanylate monophosphate molecule. The synthesis involves the use of 2’-deoxyguanosines with a fluorine atom at the 2’ position of each nucleoside. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the incorporation of fluorine atoms .
Industrial Production Methods: The industrial production of cyclic diguanylate monophosphate fluorinated involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as liquid chromatography and mass spectrometry to achieve a purity of ≥ 95% .
Análisis De Reacciones Químicas
Types of Reactions: Cyclic diguanylate monophosphate fluorinated undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of cyclic diguanylate monophosphate fluorinated include oxidizing agents, reducing agents, and fluorinating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of cyclic diguanylate monophosphate fluorinated include modified nucleosides and nucleotides with enhanced stability and biological activity. These products are valuable for various scientific research applications .
Aplicaciones Científicas De Investigación
Cyclic diguanylate monophosphate fluorinated has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of fluorine incorporation on the stability and reactivity of nucleotides. In biology, it serves as a potent immunostimulant, inducing the production of type I interferons by binding to the endoplasmic reticulum-resident receptor stimulator of interferon genes (STING) . In medicine, it is explored for its potential in developing new immunotherapies and vaccines. In industry, cyclic diguanylate monophosphate fluorinated is used in the development of diagnostic assays and therapeutic agents .
Mecanismo De Acción
The mechanism of action of cyclic diguanylate monophosphate fluorinated involves its binding to the STING receptor in the endoplasmic reticulum. This binding induces the production of type I interferons, which play a crucial role in the immune response. The incorporation of fluorine atoms enhances the compound’s stability and binding affinity to the STING receptor, leading to a more potent immunostimulant effect .
Comparación Con Compuestos Similares
Cyclic diguanylate monophosphate fluorinated is unique compared to other similar compounds due to the incorporation of fluorine atoms, which significantly enhances its stability and biological activity. Similar compounds include cyclic diguanylate monophosphate, cyclic diadenylate monophosphate, and cyclic guanosine monophosphate. These compounds also act as second messengers in bacterial cells but lack the enhanced properties conferred by fluorine incorporation .
Propiedades
Fórmula molecular |
C20H22F2N10O12P2 |
|---|---|
Peso molecular |
694.4 g/mol |
Nombre IUPAC |
2-amino-9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22F2N10O12P2/c21-7-11-5(41-17(7)31-3-25-9-13(31)27-19(23)29-15(9)33)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(8(12)22)32-4-26-10-14(32)28-20(24)30-16(10)34/h3-8,11-12,17-18H,1-2H2,(H,35,36)(H,37,38)(H3,23,27,29,33)(H3,24,28,30,34)/t5-,6-,7-,8-,11-,12-,17-,18-/m1/s1 |
Clave InChI |
RKBIDRCIXOIYKC-MJIGAOGXSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)F)OP(=O)(O1)O)O |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)F)OP(=O)(O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)

![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)


![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)


![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)

![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
